![molecular formula C9H11F2N3O2 B12310995 rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)

rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

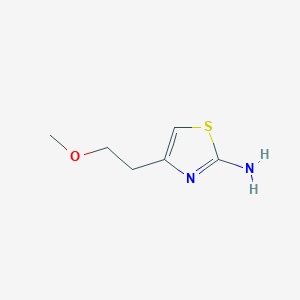

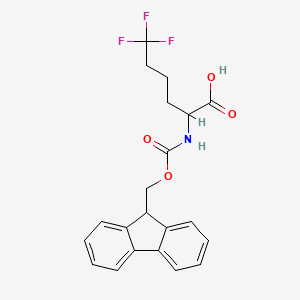

El ácido rac-(5R,7R)-7-(difluorometil)-5-metil-4H,5H,6H,7H-pirazolo[1,5-a]pirimidin-3-carboxílico, cis es un complejo compuesto orgánico caracterizado por su exclusivo andamiaje pirazolo[1,5-a]pirimidínico

Métodos De Preparación

La síntesis del ácido rac-(5R,7R)-7-(difluorometil)-5-metil-4H,5H,6H,7H-pirazolo[1,5-a]pirimidin-3-carboxílico, cis normalmente implica múltiples etapas. Un método común incluye la acidificación del enolato de sodio del difluoroacetoacetato de alquilo mediante ácido carbónico generado in situ al hacer reaccionar dióxido de carbono con agua . A esto le sigue la promoción de la reacción de cierre de anillo en la que el 2-alcometilen-4,4-difluoro-3-oxobutírico de alquilo reacciona con metilhidrazina en un sistema bifásico con una base débil como carbonato de sodio o carbonato de potasio .

Análisis de las reacciones químicas

El ácido rac-(5R,7R)-7-(difluorometil)-5-metil-4H,5H,6H,7H-pirazolo[1,5-a]pirimidin-3-carboxílico, cis se somete a diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.

Sustitución: El compuesto puede someterse a reacciones de sustitución, especialmente involucrando el grupo difluorometil, que se puede reemplazar por otros grupos funcionales en condiciones apropiadas. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución.

Análisis De Reacciones Químicas

rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethyl group, which can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

El ácido rac-(5R,7R)-7-(difluorometil)-5-metil-4H,5H,6H,7H-pirazolo[1,5-a]pirimidin-3-carboxílico, cis tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones enzimáticas y las vías biológicas.

Industria: La estabilidad y reactividad del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El mecanismo de acción del ácido rac-(5R,7R)-7-(difluorometil)-5-metil-4H,5H,6H,7H-pirazolo[1,5-a]pirimidin-3-carboxílico, cis implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo difluorometil juega un papel crucial en la mejora de la afinidad de unión y la especificidad del compuesto. El compuesto puede modular diversas vías bioquímicas, lo que lleva a sus efectos observados .

Comparación Con Compuestos Similares

Los compuestos similares al ácido rac-(5R,7R)-7-(difluorometil)-5-metil-4H,5H,6H,7H-pirazolo[1,5-a]pirimidin-3-carboxílico, cis incluyen:

Zaleplon: Un agente sedante con un andamiaje pirazolo[1,5-a]pirimidínico similar.

Indiplon: Otro agente sedante con similitudes estructurales.

Ocinaplon: Un agente ansiolítico que comparte el núcleo pirazolo[1,5-a]pirimidínico. La singularidad del ácido rac-(5R,7R)-7-(difluorometil)-5-metil-4H,5H,6H,7H-pirazolo[1,5-a]pirimidin-3-carboxílico, cis radica en sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas en comparación con estos compuestos similares.

Propiedades

Fórmula molecular |

C9H11F2N3O2 |

|---|---|

Peso molecular |

231.20 g/mol |

Nombre IUPAC |

7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

InChI |

InChI=1S/C9H11F2N3O2/c1-4-2-6(7(10)11)14-8(13-4)5(3-12-14)9(15)16/h3-4,6-7,13H,2H2,1H3,(H,15,16) |

Clave InChI |

DXUWZTPSALSWBM-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)

![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)

![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)

![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)

![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)

![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)